molecular formula C4H4Br2ClNS B2623245 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide CAS No. 2095410-35-6

5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide

Cat. No.: B2623245
CAS No.: 2095410-35-6
M. Wt: 293.4
InChI Key: VQFZIIPKSSLJTQ-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide (CAS: 1256561-92-8) is a high-purity chemical intermediate primarily utilized in organic synthesis and pharmaceutical research. Its molecular formula is C 4 H 3 BrClNS, and it features a reactive bromomethyl group that serves as a key handle for further functionalization, enabling the construction of more complex molecular architectures. This compound is valued as a strategic building block in medicinal chemistry for the development of novel therapeutic agents. The thiazole core is a privileged scaffold in drug discovery, found in a wide range of bioactive molecules. The presence of both bromomethyl and chloro substituents on the thiazole ring allows for sequential and selective chemical modifications, making this reagent highly useful for structure-activity relationship (SAR) studies and the synthesis of targeted compound libraries. Researchers employ it to introduce the 4-chlorothiazol-5-ylmethyl moiety into lead molecules via nucleophilic substitution reactions, a transformation relevant in the exploration of various pharmacologically active compounds. Handling should be conducted with appropriate safety precautions. The compound is classified with the signal word "Danger" and hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage). It is critical to store this product in an inert atmosphere and in a freezer, under -20°C, to maintain its stability and reactivity. This product is intended for research applications only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

5-(bromomethyl)-4-chloro-1,3-thiazole;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrClNS.BrH/c5-1-3-4(6)7-2-8-3;/h2H,1H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFZIIPKSSLJTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(S1)CBr)Cl.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Br2ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide typically involves the bromination of 4-chloro-1,3-thiazole. One common method is to react 4-chloro-1,3-thiazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride (CCl4). The reaction proceeds via a radical mechanism, leading to the formation of the bromomethyl derivative. The product is then treated with hydrobromic acid to obtain the hydrobromide salt.

Industrial Production Methods

For large-scale industrial production, the process may be optimized to increase yield and reduce costs. This can involve the use of more efficient brominating agents and solvents, as well as improved reaction conditions such as temperature control and continuous flow reactors. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of new thiazole derivatives.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Nucleophilic Substitution: New thiazole derivatives with various functional groups.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazole derivatives with a methyl group or other reduced forms.

Scientific Research Applications

Medicinal Chemistry

5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide has garnered attention for its potential as a pharmaceutical agent due to its biological activities:

  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.
  • Insecticidal Properties : Its efficacy as an insecticide has been documented, particularly in agricultural applications where pest control is crucial.

Biological Target Interactions

Research is ongoing to elucidate the specific biological targets of this compound:

  • Enzyme Inhibition : Initial studies suggest interactions with enzymes involved in microbial metabolism, indicating potential for use in treating infections or pest infestations.
  • Receptor Modulation : The compound may act on specific receptors related to melanocortin pathways, offering insights into its role in metabolic processes .

Case Study 1: Antimicrobial Efficacy

In a study published by RSC Medicinal Chemistry, researchers evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a scaffold for antibiotic development .

Case Study 2: Insecticidal Application

Another research highlighted the insecticidal properties of this compound against common agricultural pests. Field trials indicated effective pest control with minimal environmental impact, showcasing its potential as an eco-friendly alternative to conventional insecticides.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide involves its interaction with biological molecules, particularly enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The chlorine atom and thiazole ring can also interact with specific molecular targets, affecting their function and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide with analogous thiazole derivatives, focusing on structural features, physicochemical properties, and biological activities.

Table 1: Key Properties of Selected Thiazole Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight Melting Point (°C) Key Features/Applications Reference
This compound BrCH2- (5), Cl- (4), HBr salt C4H4Br2ClNS 301.36* Not reported Hydrobromide salt for enhanced reactivity
5-(Bromomethyl)-2,4-diphenyl-1,3-thiazole BrCH2- (5), Ph- (2,4) C16H12BrNS 330.24 112–114 Lipophilic; used in cross-coupling reactions
5-(2-Bromoethyl)-4-methyl-1,3-thiazole BrCH2CH2- (5), CH3- (4) C6H8BrNS 206.11 Not reported Longer alkyl chain; potential alkylating agent
5-(Bromomethyl)-4-methyl-1,3-thiazole hydrobromide BrCH2- (5), CH3- (4), HBr salt C5H7Br2NS 273.00 Not reported Methyl substitution reduces steric hindrance
5-(4-Chlorobenzoyl)-4-pentafluoroethyl-1,3-thiazole ClC6H4CO- (5), C2F5- (4) C12H5ClF5NOS 357.68 Not reported Electron-withdrawing groups for catalysis

*Calculated molecular weight based on formula C4H4Br2ClNS.

Structural and Functional Differences

Substituent Effects :

  • The bromomethyl group at position 5 in the target compound enables nucleophilic substitution, similar to 5-(Bromomethyl)-2,4-diphenyl-1,3-thiazole . However, the chlorine at position 4 increases electrophilicity compared to methyl or phenyl substituents in other analogs .
  • Hydrobromide salts (e.g., target compound vs. 5-(Bromomethyl)-4-methyl-1,3-thiazole hydrobromide) improve solubility in polar solvents, critical for pharmaceutical synthesis .

Physicochemical Properties :

  • The melting point of 5-(Bromomethyl)-2,4-diphenyl-1,3-thiazole (112–114°C) reflects its crystalline stability due to aromatic stacking, absent in the target compound .
  • Molecular weight variations (206–357 g/mol) correlate with substituent complexity, influencing drug-likeness and synthetic handling .

Biological Activity

5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide is a heterocyclic compound that has garnered attention for its significant biological activities, particularly in the fields of agrochemicals and medicinal chemistry . This article explores its biological activity, potential applications, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C4H4Br2ClNSC_4H_4Br_2ClNS and a molecular weight of approximately 282.96 g/mol. Its structure includes a thiazole ring with both bromomethyl and chloro substituents, which contribute to its unique reactivity and biological properties.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various microbial strains, making it a candidate for developing new antimicrobial agents. The mechanism of action involves interference with microbial metabolic pathways, potentially through enzyme inhibition or receptor interaction .

2. Insecticidal Properties

The compound also demonstrates insecticidal activity. Initial studies suggest that it may affect specific enzymes involved in pest metabolism, leading to increased mortality rates in target insect populations. This property positions it as a valuable agent in agricultural pest management .

Synthesis Methods

Several synthetic routes have been developed for producing this compound. Common methods include:

  • Halogenation Reactions : Utilizing bromine and chlorinating agents to introduce bromomethyl and chloro groups onto the thiazole ring.
  • Condensation Reactions : Combining thiazole derivatives with appropriate reagents under controlled conditions to achieve the desired substitution pattern.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique features:

Compound NameStructure FeaturesUnique Aspects
5-Chloro-1,3-thiazoleContains a chlorine atom on the thiazole ringLacks the bromomethyl group
4-Amino-5-bromomethyl-2-methylpyrimidineContains a bromomethyl group but different ringPyrimidine structure instead of thiazole
5-(Chloromethyl)-2-methylthiazoleChloromethyl instead of bromomethylSimilar thiazole structure but different substituents
5-Bromo-2-methylthiazoleContains a bromine atomLacks the chloro substituent

The distinctive combination of both bromomethyl and chloro groups enhances its utility in synthetic applications and biological interactions compared to similar compounds .

Case Study: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested .

Case Study: Insecticidal Activity

In another study focused on agricultural applications, researchers assessed the insecticidal properties against common pests such as aphids and beetles. The compound exhibited a lethal concentration (LC50) value significantly lower than many commercially available insecticides, indicating its potential as an effective pest control agent .

Q & A

Q. How can researchers optimize the synthesis of 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide to improve yield and purity?

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can model the electron density of the bromomethyl group and thiazole ring. Focus on:
  • Electrostatic potential maps : Identify electrophilic regions (e.g., bromine’s positive charge).
  • Transition-state analysis : Predict activation energy for SN2 reactions with nucleophiles like amines or thiols.
  • Solvent effects : Include polarizable continuum models (PCM) for aqueous or DMSO environments. Validate predictions with kinetic studies (e.g., pseudo-first-order rate constants) .

Q. How should researchers address contradictions in reported biological activities of thiazole derivatives?

  • Methodological Answer :
  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replace bromine with chlorine) and test against control compounds.

  • Dose-response assays : Use standardized protocols (e.g., MIC for antimicrobial activity) to minimize variability.

  • Meta-analysis : Compare data across studies, adjusting for differences in cell lines, assay conditions, or purity thresholds. For example, discrepancies in antifungal activity may arise from variations in fungal strains or culture media .

    • Data Table :
Biological ActivityConfounding FactorsMitigation Strategy
AntimicrobialStrain specificityUse ATCC-certified strains
CytotoxicitySolvent (DMSO vs. ethanol)Standardize solvent concentration

Experimental Design & Theoretical Frameworks

Q. What theoretical frameworks guide the design of experiments for studying thiazole stability under varying pH conditions?

  • Methodological Answer : Link experiments to Bronsted-Lowry acid-base theory :
  • Hypothesis : Protonation of the thiazole nitrogen at low pH increases electrophilicity, accelerating hydrolysis.
  • Experimental setup : Prepare buffered solutions (pH 2–12), incubate compound at 37°C, and monitor degradation via UV-Vis spectroscopy (λ = 270 nm).
  • Kinetic analysis : Use Arrhenius plots to derive activation energy and predict shelf-life. Reference analogous studies on thiamine degradation .

Q. How can researchers apply Green Chemistry principles to reduce hazardous waste in thiazole synthesis?

  • Methodological Answer :
  • Solvent substitution : Replace chloroform with cyclopentyl methyl ether (CPME), a safer alternative.
  • Catalyst recycling : Recover K₂CO₃ via filtration and reuse in subsequent batches.
  • Waste minimization : Employ flow chemistry for continuous processing, reducing solvent volume by 70% .

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